
2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde is an organic compound belonging to the class of benzothiopyrans. This compound is characterized by the presence of a thiopyran ring fused to a benzene ring, with a methyl group and a carbaldehyde group attached to the thiopyran ring. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate alkene in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid.
Reduction: 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-methanol.
Substitution: 2-Bromo-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiopyran ring may interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,4-dihydro-4H-1-benzothiopyran-4-one: This compound has a ketone group instead of an aldehyde group.
2,3-Dihydro-4H-1-benzothiopyran-4-one: Lacks the methyl group present in 2-Methyl-3,4-dihydro-2H-1-benzothiopyran-2-carbaldehyde.
2-Phenyl-2H-1-benzothiopyran-4-one: Contains a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the thiopyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
59321-13-0 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydrothiochromene-2-carbaldehyde |
InChI |
InChI=1S/C11H12OS/c1-11(8-12)7-6-9-4-2-3-5-10(9)13-11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
HRABLLVIVMXRND-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC=CC=C2S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


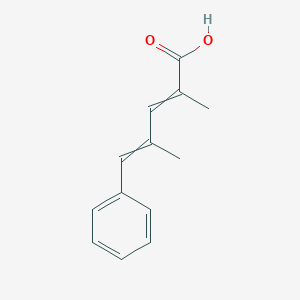
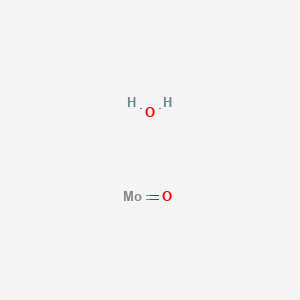
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
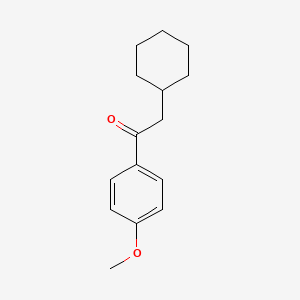


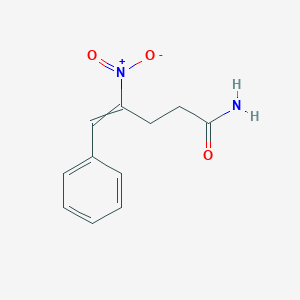
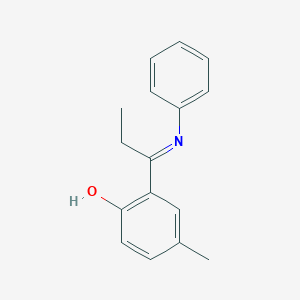
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

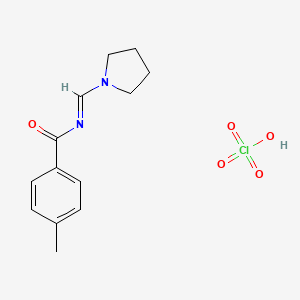
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
